molecular formula C20H13FN4O2 B1684351 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole CAS No. 152121-53-4

4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole

Cat. No. B1684351
M. Wt: 360.3 g/mol
InChI Key: BGIYKDUASORTBB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole, commonly known as 4F-NPHI, is a heterocyclic compound that has been widely studied due to its diverse range of applications in scientific research. 4F-NPHI has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and anti-cancer properties. This has made it a popular choice for use in laboratory experiments, as it can be used to study the effects of various compounds on biological systems.

Scientific Research Applications

Nitration Studies

The compound 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole and its related structures have been studied in various nitration conditions. For instance, 2-(4′-fluorophenyl)imidazole reacted with 90% nitric acid in 20% oleum at −10° to afford different nitroimidazole derivatives. These reactions are significant in understanding the chemical properties and potential applications of the compound in various fields, including pharmaceuticals and materials science (Amato, Grenda, Liu, & Grabowski, 1979).

Crystal Structure Analysis

The crystal structure of compounds related to 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole has been extensively studied. These studies reveal the orientations of various rings in the molecule, including the imidazole, 4-fluorophenyl, and pyridine rings. Understanding these orientations is crucial for applications in molecular design, particularly in drug discovery and material sciences (Ziegler, Schollmeyer, & Laufer, 2009).

Kinase Inhibitor Development

This compound has been explored in the synthesis and structure-activity relationships of novel kinase inhibitors. Particularly, its derivatives have shown potential as selective p38α MAPK, CK1δ, and JAK2 inhibitors. These inhibitors are significant in therapeutic applications, especially in the treatment of diseases such as cancer and inflammatory disorders (Seerden et al., 2014).

Interaction with Biological Molecules

The interaction of derivatives of 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole with biological molecules like bovine serum albumin (BSA) has been studied. These interactions are key in understanding the pharmacokinetics and pharmacodynamics of potential drug candidates based on this compound (Jayabharathi et al., 2012).

Catalytic Activity in Organic Synthesis

Compounds containing imidazole and pyridine groups, similar to the structure of the compound , have been studied for their catalytic activity in organic synthesis. Such research is vital for developing new synthetic methods and catalysts in pharmaceutical and chemical manufacturing (Huang, Zheng, & Zhang, 2004).

properties

IUPAC Name

4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIYKDUASORTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042684
Record name 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole

CAS RN

152121-53-4
Record name PD-169316
Source ChemIDplus
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Record name PD-169316
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Record name 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole
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Record name PD-169316
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
DJ Samuvel, LD Jayanthi, NR Bhat… - Journal of …, 2005 - Soc Neuroscience
The serotonin transporter (SERT) is regulated by various signaling mechanisms that may operate to maintain appropriate levels of synaptic serotonin (5-HT). We demonstrate that one of …
Number of citations: 224 www.jneurosci.org
M Niwa, K Hotta, Y Kanamori, D Hatakeyama… - European journal of …, 2003 - Elsevier
We investigated whether tumor necrosis factor-α (TNF-α) stimulates the induction of heat shock protein 27 (HSP27) in human neutrophils and the mechanism underlying this induction. …
Number of citations: 23 www.sciencedirect.com
DL Donnelly-Roberts, MT Namovic, CR Faltynek… - … of Pharmacology and …, 2004 - ASPET
Brief activation of the ATP-sensitive P2X 7 receptor (P2X 7 R) stimulates the maturation and release of interleukin 1β (IL-1β)in macrophages, whereas prolonged agonist activation …
Number of citations: 144 jpet.aspetjournals.org
SAI Seidel, CJ Wienken, S Geissler… - … (International ed. in …, 2012 - ncbi.nlm.nih.gov
The analysis of protein binding to small molecules, nucleic acids, and ions not only gives fundamental insights into cellular processes but also paves the way towards improved disease …
Number of citations: 196 www.ncbi.nlm.nih.gov
S Moussaud, S Malany, A Mehta, S Vasile… - Expert opinion on …, 2015 - Taylor & Francis
Objective: Reducing the burden of α-synuclein oligomeric species represents a promising approach for disease-modifying therapies against synucleinopathies such as Parkinson’s …
Number of citations: 36 www.tandfonline.com
SC Chue, CJ Seow, W Duan, KSL Yeo… - International …, 2004 - Elsevier
Upon cross-linking of the high-affinity IgE receptors on mast cells, a family of mitogen-activated protein kinases (MAPKs) is activated. The present study examined the effects of p42/44 …
Number of citations: 18 www.sciencedirect.com
SM Zakaria, WS Wong - Citeseer
Atopic dermatitis is the most common chronic inflammatory skin disease among young children, with an increasing prevalence especially in the west. As in Type-1 immediate …
Number of citations: 3 citeseerx.ist.psu.edu
TL Morris, RR Arnold, J Webster-Cyriaque - Journal of virology, 2007 - Am Soc Microbiol
The present studies explore the role of polymicrobial infection in the reactivation of Kaposi's sarcoma-associated herpesvirus (KSHV) and analyze signaling pathways activated upon …
Number of citations: 57 journals.asm.org
M Montero, CD Lobatón, A Moreno… - The FASEB …, 2002 - Wiley Online Library
It is widely acknowledged that mitochondrial Ca 2+ uptake modulates the cytosolic [Ca 2+ ] ([Ca 2+ ]c) acting as a transient Ca 2+ buffer. In addition, mitochondrial [Ca 2+ ] ([Ca 2+ ]M) …
Number of citations: 99 faseb.onlinelibrary.wiley.com
HY Kim, HS Kim - Immunology and cell biology, 2007 - Wiley Online Library
A peroxisome proliferator‐activated receptor γ (PPARγ) ligand, 15‐deoxy‐Δ 12,14 ‐prostaglandin J 2 (15d‐PGJ 2 ), has been reported to possess anti‐inflammatory activity in activated …
Number of citations: 15 onlinelibrary.wiley.com

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